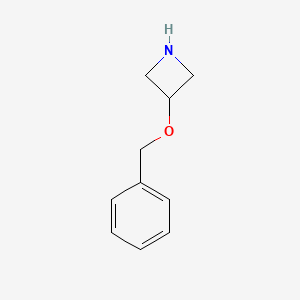

3-(Benzyloxy)azetidine

Vue d'ensemble

Description

3-(Benzyloxy)azetidine is an organic compound with the chemical formula C11H15NO. It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane. This compound is known for its significant ring strain, which drives its unique reactivity. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules such as drugs and pesticides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)azetidine typically involves the reaction of azetidine with benzyl bromide. One common method uses 3 equivalents of potassium carbonate as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio). This method provides a good yield of the product .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out under inert gas (nitrogen or argon) to prevent unwanted side reactions .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The benzyloxy group undergoes hydrolysis under acidic or basic conditions to yield azetidin-3-ol derivatives.

Key Findings:

- Acid-Catalyzed Hydrolysis : Treatment with concentrated sulfuric acid in methanol converts 3-(benzyloxy)azetidine derivatives to methyl esters, which are further hydrolyzed in boiling water to form carboxylic acids. For example, N-benzyl-3-cyanoazetidine reacts with methanol/H₂SO₄ to yield N-benzyl azetidine-3-carboxylic acid methyl ester (92% yield), followed by hydrolysis to N-benzyl azetidine-3-carboxylic acid (93% yield) .

- Base-Mediated Hydrolysis : Alkaline conditions (e.g., aqueous ammonia) facilitate cleavage of the benzyloxy group, producing azetidin-3-ol .

Table 1: Hydrolysis Conditions and Yields

Nucleophilic Substitution

The benzyloxy group acts as a leaving group in nucleophilic substitution reactions.

Key Findings:

- Alkylation/Dealkylation : Reaction with chloroformates yields γ-chloroamines or dealkylated azetidines, depending on conditions .

- Phase-Transfer Catalysis : Tetrabutylammonium iodide accelerates substitution reactions by stabilizing transition states .

Table 2: Substitution Reactions

| Nucleophile | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| Ammonia | Triethylamine, reflux | Azetidin-3-ol | High | |

| Allyl bromide | KHMDS, THF, -78°C | 3-Allyl-azetidine | >90% |

Ring-Opening and Functionalization

The azetidine ring undergoes strain-driven ring-opening reactions.

Key Findings:

- Acid-Mediated Ring-Opening : Protonation of the azetidine nitrogen generates azetidinium ions, which react with nucleophiles (e.g., water, amines) to form γ-amino alcohols .

- Catalytic Cyclization : La(OTf)₃ promotes regioselective intramolecular aminolysis of epoxy amines to synthesize functionalized azetidines (up to 95% yield) .

Table 3: Ring-Opening Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O (pH 1.5) | Reflux, 2 hours | γ-Hydroxy amine | 85% | |

| Benzylamine | La(OTf)₃, DCE, reflux | 3-Benzylamino-azetidine | 89% |

Oxidation and Reduction

The benzyloxy group and azetidine ring participate in redox reactions.

Key Findings:

- Oxidation : Hydrogen peroxide converts this compound to N-oxides, which are intermediates in drug synthesis .

- Reduction : LiAlH₄ reduces the benzyloxy group to a hydroxyl group, yielding azetidin-3-ol.

Table 4: Redox Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C | Azetidine N-oxide | 78% | |

| Reduction | LiAlH₄, THF, 0°C | Azetidin-3-ol | 82% |

Applications De Recherche Scientifique

Synthesis of 3-(Benzyloxy)azetidine

The synthesis of this compound has been explored through various methodologies, including:

- Catalytic Methods : Recent studies have highlighted the use of lanthanum (III) trifluoromethanesulfonate as a catalyst for the regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. This method allows for high yields and selectivity in the formation of azetidine derivatives .

- Ultrasound-Assisted Synthesis : Another approach involves ultrasound-assisted synthesis, which enhances reaction rates and yields. This method has been applied to synthesize azetidine derivatives with promising biological activities .

- Green Chemistry Approaches : Techniques such as Staudinger reactions and phase transfer catalysis have been utilized to synthesize this compound efficiently while minimizing environmental impact .

Biological Activities

This compound exhibits several biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Compounds derived from this compound have shown significant in vitro activity against various pathogens, including Mycobacterium tuberculosis. The synthesized derivatives demonstrated IC50 values less than 1 µg/mL, indicating potent anti-tubercular properties .

- Cancer Research : Studies have indicated that azetidine derivatives can inhibit specific cancer cell lines by targeting key signaling pathways. For instance, certain derivatives have been identified as potent inhibitors of STAT3, a transcription factor involved in tumorigenesis. These compounds exhibited improved physicochemical properties and selective cytotoxicity against cancer cells .

- Potential in Cosmetic Formulations : The stability and safety profiles of azetidines make them suitable candidates for incorporation into cosmetic formulations. Their ability to enhance skin hydration and provide protective effects is being investigated in dermatological applications .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1: Antitubercular Agents : A series of azetidine derivatives were synthesized and evaluated for their anti-tubercular activity. The results showed that modifications on the benzyloxy group significantly influenced the efficacy of these compounds against Mycobacterium tuberculosis, leading to the identification of promising candidates for further development .

- Case Study 2: Cancer Therapeutics : Research focused on the design of azetidine amides revealed that specific substitutions could enhance potency against breast cancer cell lines. The introduction of various aromatic groups was found to optimize both lipophilicity and bioactivity, making these compounds potential leads in cancer therapy .

Data Table: Summary of Biological Activities

| Compound | Activity Type | IC50 Value (µg/mL) | Target Organism/Cell Line |

|---|---|---|---|

| This compound Derivative 1 | Antitubercular | < 1 | Mycobacterium tuberculosis |

| This compound Derivative 2 | Cancer Therapeutic | Varies | MDA-MB-231 (Breast Cancer Cell) |

| This compound Derivative 3 | Cosmetic Application | Not applicable | Human Skin |

Mécanisme D'action

The mechanism of action of 3-(Benzyloxy)azetidine involves its ability to undergo ring-opening reactions due to the significant ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine: A simpler analogue with similar ring strain but different reactivity.

Aziridine: Another nitrogen-containing three-membered ring compound with higher ring strain.

Oxetane: A four-membered oxygen-containing ring with different chemical properties.

Uniqueness

3-(Benzyloxy)azetidine is unique due to its benzyloxy group, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .

Activité Biologique

3-(Benzyloxy)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Azetidines, characterized by their four-membered ring structure, often exhibit significant ring strain, which can lead to increased reactivity and the ability to interact with various biological targets.

This compound features a benzyloxy group attached to the azetidine ring, which influences its chemical reactivity and biological interactions. The compound's IUPAC name is 3-(phenylmethoxymethyl)azetidine, and it has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 181.25 g/mol |

| InChI Key | XHFBFJMIBLNOOH-UHFFFAOYSA-N |

The presence of the benzyloxy group enhances solubility and may facilitate interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions due to the inherent strain of the azetidine ring. This reactivity allows for interactions with various enzymes and receptors, potentially leading to modulation of biological pathways. The compound may act as a nucleophile or electrophile in biochemical reactions, contributing to its pharmacological effects.

Biological Activity and Applications

Research indicates that azetidine derivatives, including this compound, possess various biological activities:

- Antimicrobial Activity : Azetidine derivatives have been studied for their antibacterial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria due to their ability to inhibit cell wall synthesis.

- Antimalarial Properties : Some azetidine derivatives have demonstrated antimalarial activity, with specific compounds exhibiting low nanomolar EC50 values in vitro. This suggests potential for development as antimalarial agents .

- Neuroactive Effects : The structural features of azetidines may also confer neuroactive properties, making them candidates for further research in neuropharmacology.

Case Studies

- Synthesis and Evaluation : A study on the synthesis of bicyclic azetidines highlighted the efficiency of Pd-catalyzed reactions that could yield compounds with significant in vivo antimalarial activity. The findings suggest that modifications on the azetidine core can lead to enhanced biological efficacy .

- Combinatorial Chemistry : Research involving combinatorial libraries has shown that azetidine derivatives can serve as building blocks for developing compounds with diverse biological activities. These libraries allow for high-throughput screening of potential drug candidates .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Type | Example | Biological Activity |

|---|---|---|

| Azetidines | 3-Amino-azetidines | Antibacterial, antiviral |

| Aziridines | Aziridine | Higher ring strain, varied reactivity |

| Oxetanes | Oxetane | Lower reactivity compared to azetidines |

This compound stands out due to its specific substitution pattern and enhanced solubility, which may improve its pharmacokinetic properties compared to other azetidines.

Propriétés

IUPAC Name |

3-phenylmethoxyazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)8-12-10-6-11-7-10/h1-5,10-11H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVSSNCNHKAMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001311058 | |

| Record name | 3-(Phenylmethoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897086-95-2 | |

| Record name | 3-(Phenylmethoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897086-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylmethoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001311058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.